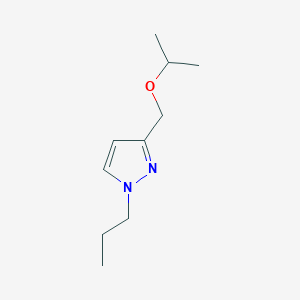![molecular formula C7H14ClNO2 B2849886 (1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride CAS No. 2287239-58-9](/img/structure/B2849886.png)
(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride, also known as baclofen, is a GABA-B receptor agonist that is commonly used as a muscle relaxant and antispasmodic agent. It was first synthesized in the 1960s and has since been widely used in clinical practice. However, recent scientific research has shown that baclofen has potential therapeutic applications beyond its traditional use.
Mechanism of Action
Baclofen acts as a GABA-B receptor agonist, which leads to the inhibition of neurotransmitter release and subsequent muscle relaxation. It also has an inhibitory effect on the release of glutamate, which may contribute to its antispasmodic and analgesic effects.
Biochemical and Physiological Effects:
Baclofen has been shown to have a number of biochemical and physiological effects, including the inhibition of neurotransmitter release, modulation of calcium channels, and reduction of glutamate release. It has also been shown to have an effect on the HPA axis and may modulate the release of stress hormones.
Advantages and Limitations for Lab Experiments
Baclofen has several advantages for use in lab experiments, including its well-established safety profile and the availability of a wide range of doses. However, its effects may be dose-dependent, and it may not be suitable for all experimental models.
Future Directions
There are several potential future directions for research on (1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride, including its use in the treatment of anxiety disorders, chronic pain, and alcohol use disorder. It may also have potential applications in the treatment of other neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
Baclofen can be synthesized using a variety of methods, including the reaction of 3-chloropropionic acid with piperidine, followed by reduction and cyclization. Another method involves the reaction of 3-bromopropionic acid with piperidine, followed by reduction and cyclization. The resulting product is then purified and converted to the hydrochloride salt form.
Scientific Research Applications
Baclofen has been studied extensively for its potential therapeutic applications in the treatment of alcohol use disorder, anxiety disorders, and spasticity associated with multiple sclerosis and spinal cord injury. It has also been shown to have analgesic properties and may be useful in the treatment of chronic pain.
properties
IUPAC Name |
(1S,2R,3S,5S,6R)-6-aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-5-1-4-3(5)2-6(9)7(4)10;/h3-7,9-10H,1-2,8H2;1H/t3-,4-,5+,6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPNUYMVQJGUCM-AMQAFNTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1N)CC(C2O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H]1N)C[C@@H]([C@@H]2O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2849804.png)


![1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2849807.png)
![1-Fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]benzene](/img/structure/B2849809.png)
![4-benzoyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2849810.png)


![4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2849819.png)

![3-(4-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849823.png)
![3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid](/img/structure/B2849824.png)
![7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine](/img/structure/B2849825.png)
